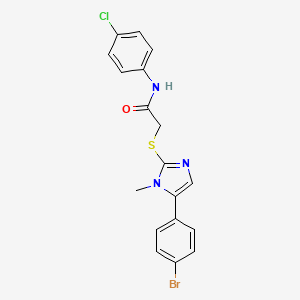

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide features a 1-methylimidazole core substituted at the 5-position with a 4-bromophenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c1-23-16(12-2-4-13(19)5-3-12)10-21-18(23)25-11-17(24)22-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEKDARYHJNFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting 4-bromobenzaldehyde with methylamine and glyoxal under acidic conditions to form 5-(4-bromophenyl)-1-methyl-1H-imidazole.

Thioether formation: The imidazole derivative is then reacted with thiourea to introduce the thioether group, resulting in 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide.

Acylation: Finally, the compound is acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dehalogenated derivatives.

Substitution: Functionalized derivatives with various substituents replacing the halogen atoms.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 - 3.9 µg/ml |

| Escherichia coli | 100 - 400 µg/ml |

| Pseudomonas aeruginosa | 100 - 400 µg/ml |

Studies have shown that the presence of electron-withdrawing groups enhances its antibacterial efficacy against both gram-positive and gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential in various cancer cell lines. Notably, it displayed cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 10 - 30 |

| WM793 (Melanoma) | 15 - 35 |

The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence its anticancer activity, particularly through the introduction of methoxy and fluorine substituents .

Anticonvulsant Activity

Preliminary studies have indicated that this compound may possess anticonvulsant properties. It was tested in various animal models for its ability to prevent seizure activity, showing promising results comparable to established anticonvulsants like sodium valproate.

Case Study 1: Antibacterial Efficacy

A study conducted by Yurttaş et al. (2015) explored the antibacterial efficacy of various thiazole derivatives, including the target compound. The results indicated that while the compound demonstrated moderate activity against E. faecalis, it was less effective than reference drugs like chloramphenicol and ketoconazole .

Case Study 2: Anticancer Screening

In a study published by MDPI, researchers synthesized several thiazole derivatives and tested their cytotoxic effects on cancer cell lines. The results showed that compounds similar to 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide exhibited selective cytotoxicity against melanoma cells, with an IC50 value indicating potent activity .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole-Based Analogs

Allyl-Substituted Imidazole Derivative

A closely related compound, 2-{[1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (), differs only in the substitution at the 1-position of the imidazole (allyl vs. methyl).

Fluorophenyl and Methoxyphenyl Substitutions

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ) replaces the 4-bromophenyl group with a 4-fluorophenyl moiety and introduces a 4-methoxyphenyl substituent. Fluorine’s electronegativity and small size may enhance metabolic stability compared to bromine, while the methoxy group’s electron-donating properties could modulate electronic interactions with targets. This compound’s synthesis method (Method D, ) aligns with strategies used for the target compound, though its biological profile remains uncharacterized in the evidence .

Heterocyclic Variations: Oxadiazole and Thiadiazole Derivatives

Oxadiazole-Based Anticancer Agent

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (Compound 154, ) replaces the imidazole core with a 1,3,4-oxadiazole ring. This compound demonstrated potent anticancer activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The oxadiazole’s electron-deficient nature may enhance interactions with enzymatic targets, while the 4-chlorophenyl group mirrors the halogenated aryl motif in the target compound .

Thiadiazole Derivatives

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) feature a thiadiazole core instead of imidazole. These analogs exhibit moderate yields (74–88%) and melting points (132–170°C), suggesting comparable synthetic accessibility.

Halogen and Substituent Effects on Activity

- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to chlorine. For example, in , bromophenyl-substituted oxadiazoles showed anti-inflammatory activity (59.5–61.9%) comparable to indomethacin, highlighting the role of halogens in modulating efficacy .

- Thioether Linkage : The thioether group in the target compound and analogs (e.g., ) is critical for maintaining structural rigidity and facilitating hydrogen bonding or van der Waals interactions .

Structure-Activity Relationship (SAR) Insights

- Halogenated Aryl Groups : Para-substituted halogens (Br, Cl, F) are recurrent in active compounds (e.g., ), likely due to their electron-withdrawing effects and ability to engage in halogen bonding .

- Heterocycle Core : Imidazole derivatives may offer better metabolic stability compared to oxadiazoles or thiadiazoles, though oxadiazoles show superior anticancer potency in .

- Substituent Flexibility : Allyl or methoxy groups () can fine-tune solubility and target affinity, though empirical data are needed to validate these effects .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide , with CAS number 1206988-47-7, is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.3 g/mol. The structure features an imidazole ring, a thioether linkage, and substituted phenyl groups which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Study: Cytotoxicity Evaluation

In a study evaluating various imidazole derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | <10 |

| Doxorubicin | A431 | 0.5 |

The compound demonstrated an IC50 value significantly lower than doxorubicin, indicating potent anticancer activity against the A431 cell line .

Antimicrobial Activity

The compound also shows promising antimicrobial properties.

Study Findings:

A series of tests were conducted against various bacterial strains, revealing that the compound exhibited notable antibacterial activity comparable to standard antibiotics. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be an effective agent against resistant strains of bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazole ring is known for its role in enzyme inhibition and modulation of signaling pathways, which may contribute to both its anticancer and antimicrobial effects.

Structure-Activity Relationship (SAR):

Research indicates that modifications in the phenyl rings and the presence of electron-donating groups enhance biological activity. For instance, the introduction of halogen atoms such as bromine and chlorine has been shown to improve potency against cancer cell lines by increasing lipophilicity and facilitating cellular uptake .

Q & A

Q. What are the recommended synthetic routes for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via a nucleophilic substitution reaction between 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol and 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Reaction temperature : Optimal yields are achieved at 60–80°C with stirring for 6–8 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures improves purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns. The thioether (-S-) linkage is inferred from deshielded methylene protons (δ ~4.0 ppm) adjacent to sulfur .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) validate the acetamide and imidazole moieties .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (C₁₉H₁₅BrClN₃OS: ~472.2 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents .

- Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste for specialized treatment .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:

- Dihedral Angles : Measure the twist between the bromophenyl and chlorophenyl rings (e.g., ~66.4° in analogous structures) to confirm steric effects .

- Hydrogen Bonding : Identify intramolecular N–H⋯O or C–H⋯F interactions that stabilize the crystal lattice, as seen in related acetamide derivatives .

- Packing Analysis : Assess π-π stacking distances (3.5–4.0 Å) to predict solubility and melting points .

Q. What strategies are employed to analyze COX-1/COX-2 inhibition potential of this compound?

Methodological Answer:

- Enzyme Assays : Use colorimetric (e.g., COX Fluorescent Inhibitor Screening Kit) or radiometric assays to measure IC₅₀ values. Compare inhibition against celecoxib (a known COX-2 inhibitor) .

- Selectivity Ratio : Calculate COX-2/COX-1 inhibition ratios to evaluate therapeutic potential. A ratio >10 indicates COX-2 specificity .

- Molecular Docking : Perform simulations (AutoDock Vina) to assess binding affinities at the COX-2 active site, prioritizing interactions with Arg120 and Tyr355 residues .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Validate cell lines (e.g., HT-29 for cytotoxicity) and ensure consistent incubation times/dosages .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew activity .

- Structural Analog Comparison : Cross-reference data with derivatives (e.g., fluorophenyl or methoxyphenyl variants) to identify substituent-specific trends .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Optimal logP for bioavailability is 2–5 .

- Metabolic Stability : Simulate Phase I/II metabolism (e.g., Cytochrome P450 interactions) using StarDrop or MetaCore .

- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity or mutagenicity, leveraging databases like Tox21 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.